molecular formula C19H23N6O8P B1204661 N-Adenylyl-L-phenylalanine

N-Adenylyl-L-phenylalanine

Cat. No. B1204661
M. Wt: 494.4 g/mol
InChI Key: OXCQKAQOLIIWJO-URQYDQELSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-adenylyl-L-phenylalanine is a L-phenylalanine derivative. It is a conjugate acid of a N-adenylyl-L-phenylalanate(2-).

Scientific Research Applications

Biosynthesis and Metabolic Engineering

  • L-Phenylalanine (L-Phe) is an essential amino acid in both food and medicinal applications. Research has shown that increasing certain enzyme concentrations in the shikimate pathway significantly improves L-phenylalanine production in E. coli, highlighting its potential for optimized biosynthesis in microbial systems (Ding et al., 2016).

Stereochemistry and Biological Systems

  • The stereochemical properties of phenylalanine, particularly the L-isomer, are crucial in biological systems. A study found that the transfer of phenylalanine from adenylate anhydride to ester is significantly more efficient for the L-isomer compared to the D-isomer, which might explain the biological preference for the L-isomer in protein synthesis (Wickramasinghe et al., 1991).

Electrochemical Sensors and Biosensors

  • Phenylalanine plays a significant role in human health, and its concentration in biological fluids is a key indicator for certain disorders. Electrochemical sensors and biosensors have been developed for sensitive detection of phenylalanine, which is crucial for managing conditions like phenylketonuria (Dinu & Apetrei, 2020).

Plant Metabolism

  • In plants, phenylalanine is a vital link between primary and secondary metabolism. It is a precursor for various compounds essential for plant growth, reproduction, and stress response. Its metabolism is particularly relevant in conifer trees for the biosynthesis of lignin, a major wood constituent (Pascual et al., 2016).

Genetic Engineering for Production Enhancement

  • Genetic engineering of microorganisms like E. coli has been used to enhance L-phenylalanine production, making it more economically viable for commercial use. Such approaches include inactivating certain metabolic pathways and overexpressing specific enzymes (Liu et al., 2018).

Phenylalanine in Plant Development

  • Phenylalanine's role extends beyond being an amino acid; it's involved in various stages of plant life, including germination and seedling transition. It influences organellar and tissue development and is integral to the plant's defense mechanisms (Perkowski & Warpeha, 2019).

Phenylalanine Ammonia-lyase in Fungi and Plants

  • Phenylalanine ammonia-lyase (PAL) plays a critical role in fungi and plants for the synthesis of phenylalanine and its metabolism through the phenylpropanoid pathway. This pathway leads to the production of a wide range of secondary phenylpropanoid products (Hyun et al., 2011).

properties

Product Name

N-Adenylyl-L-phenylalanine

Molecular Formula

C19H23N6O8P

Molecular Weight

494.4 g/mol

IUPAC Name

(2S)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H23N6O8P/c20-16-13-17(22-8-21-16)25(9-23-13)18-15(27)14(26)12(33-18)7-32-34(30,31)24-11(19(28)29)6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,26-27H,6-7H2,(H,28,29)(H2,20,21,22)(H2,24,30,31)/t11-,12+,14+,15+,18+/m0/s1

InChI Key

OXCQKAQOLIIWJO-URQYDQELSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Adenylyl-L-phenylalanine
Reactant of Route 2
N-Adenylyl-L-phenylalanine
Reactant of Route 3
N-Adenylyl-L-phenylalanine
Reactant of Route 4
N-Adenylyl-L-phenylalanine
Reactant of Route 5
N-Adenylyl-L-phenylalanine
Reactant of Route 6
Reactant of Route 6
N-Adenylyl-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.